molecular formula C10H23NO2 B3178221 1,1'-(Butylazanediyl)bis(propan-2-ol) CAS No. 4402-34-0

1,1'-(Butylazanediyl)bis(propan-2-ol)

Cat. No.: B3178221
CAS No.: 4402-34-0
M. Wt: 189.3 g/mol
InChI Key: UMXUEZVHHYJJQP-UHFFFAOYSA-N
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Description

1,1'-(Butylazanediyl)bis(propan-2-ol) is a tertiary amine diol characterized by a central nitrogen atom bonded to a butyl group and two propan-2-ol substituents. This structure confers amphiphilic properties, enabling solubility in both polar and nonpolar solvents. The compound is utilized in organic synthesis, pharmaceutical intermediates, and specialty materials due to its chelating and surfactant-like behavior.

Properties

IUPAC Name

1-[butyl(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO2/c1-4-5-6-11(7-9(2)12)8-10(3)13/h9-10,12-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXUEZVHHYJJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC(C)O)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902945
Record name 1,1′-(Butylimino)bis[2-propanol]
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Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4402-34-0
Record name N-Butyldiisopropylolamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,1′-(Butylimino)bis[2-propanol]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[butyl(2-hydroxypropyl)amino]propan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions:

1,1’-(Butylazanediyl)bis(propan-2-ol) can be synthesized through several methods. One common method involves the reaction of methyloxiran with butylamine . The reaction typically occurs in the presence of a solvent such as methanol or ethanol . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate .

Industrial Production Methods:

In industrial settings, the production of 1,1’-(Butylazanediyl)bis(propan-2-ol) involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity. The use of advanced analytical techniques like NMR and HPLC ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions:

1,1’-(Butylazanediyl)bis(propan-2-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Dihydrogen peroxide in ethanol.

    Substitution: (E)-benzalacetone in various solvents at elevated temperatures.

Major Products Formed:

Scientific Research Applications

1,1’-(Butylazanediyl)bis(propan-2-ol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Butylazanediyl)bis(propan-2-ol) involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the bis(propan-2-ol) framework but differ in substituents attached to the nitrogen atom:

Compound Name Substituent on Nitrogen Molecular Formula Molecular Weight CAS Number Key Features
1,1'-(Butylazanediyl)bis(propan-2-ol) Butyl C₁₁H₂₅NO₂ 203.33 g/mol Not explicitly listed Moderate hydrophobicity due to butyl chain; potential surfactant properties
1,1'-(Methylimino)dipropan-2-ol Methyl C₇H₁₇NO₂ 147.22 g/mol 93-96-9 Smaller alkyl chain; higher polarity
1,1'-(Octadecenylimino)bispropan-2-ol Octadecenyl C₂₄H₄₈NO₂ 383.38 g/mol 65086-71-7 Long hydrophobic chain; likely used in surfactants or lipid-based systems
3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) Isopropyl + naphthalene C₂₉H₃₃NO₄ 459.58 g/mol 83314-78-7 Aromatic substituents; pharmaceutical relevance (propranolol impurity)

Physical and Chemical Properties

  • Polarity and Solubility: The butyl derivative exhibits lower polarity than the methyl analogue (C₇H₁₇NO₂) but higher than the octadecenyl variant (C₂₄H₄₈NO₂), making it suitable for applications requiring balanced hydrophilicity .
  • Thermal Stability: Compounds like 1,1'-(methylimino)dipropan-2-ol (CAS 93-96-9) have lower molecular weights and likely lower boiling points compared to the butyl derivative. In contrast, the octadecenyl analogue’s long chain may increase melting point and viscosity .
  • Reactivity : The presence of hydroxyl groups in all analogues enables hydrogen bonding and coordination with metals, useful in catalysis. The aromatic naphthalene derivative (CAS 83314-78-7) shows enhanced π-π interactions, relevant in drug delivery .

Regulatory Status

  • Registrations: 1,1'-(methylimino)dipropan-2-ol (CAS 93-96-9) and 1,1'-(propylenedioxy)dipropan-2-ol (CAS 38668-48-3) are registered under REACH, with compliance data available .

Biological Activity

1,1'-(Butylazanediyl)bis(propan-2-ol), a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 1,1'-(Butylazanediyl)bis(propan-2-ol) can be represented as follows:

C10H22N2O2\text{C}_{10}\text{H}_{22}\text{N}_2\text{O}_2

This compound features two propanol groups linked by a butyl chain, which may influence its solubility and interaction with biological targets.

Mechanisms of Biological Activity

Research has indicated that compounds with structural similarities to 1,1'-(Butylazanediyl)bis(propan-2-ol) exhibit various biological activities:

  • Antioxidant Activity : The compound may possess antioxidant properties, which are crucial for protecting cells from oxidative stress. Similar compounds have demonstrated significant radical scavenging abilities in assays such as DPPH (Diphenyl-1-picrylhydrazyl) .
  • Enzyme Modulation : Compounds related to this structure have shown the ability to modulate enzyme activities, particularly in calcium transport mechanisms. For instance, studies on cyclopropanol derivatives indicated dual-action effects on SERCA2a (Sarcoplasmic Reticulum Ca²⁺ ATPase) activity, enhancing calcium uptake in cardiac cells .

Table 1: Summary of Biological Activities

Activity TypeAssay UsedResultsReference
AntioxidantDPPH AssayIC50 values ranging from 5.8 to 248 µM
SERCA2a ActivationATPase Activity AssaySignificant increase in ATPase activity at low concentrations
CytotoxicityMTT AssayLow cytotoxicity observed up to 200 µM

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Cardiac Function Enhancement : A study demonstrated that derivatives activating SERCA2a could improve cardiac function by increasing calcium uptake in heart cells. This mechanism is vital for developing treatments for heart failure .
  • Antioxidant Protection : Another investigation into vanillin derivatives showed that certain compounds could protect against oxidative damage in cellular models. This suggests that 1,1'-(Butylazanediyl)bis(propan-2-ol) might offer similar protective effects .

Discussion

The biological activity of 1,1'-(Butylazanediyl)bis(propan-2-ol) appears promising based on its structural characteristics and the activities of related compounds. Its potential as an antioxidant and enzyme modulator could lead to therapeutic applications in cardiovascular health and oxidative stress-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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